molecular formula C15H14N4 B2996168 1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 849026-70-6

1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2996168
CAS No.: 849026-70-6
M. Wt: 250.305
InChI Key: KIAHLNYLAFORMI-UHFFFAOYSA-N
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Description

1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound based on the pyrido[1,2-a]benzimidazole scaffold, a heterocyclic structure of significant interest in medicinal chemistry. This scaffold is recognized for its resemblance to naturally occurring purine nucleotides, allowing its derivatives to interact with a variety of biological targets . While the specific research applications for this 1-amino derivative are still being explored, compounds within the broader pyrido[1,2-a]benzimidazole and pyrimido[1,2-a]benzimidazole families have demonstrated a range of promising pharmacological activities in scientific studies. These activities include antiviral effects, particularly against influenza and other viruses, as well as anticancer potential through mechanisms that may involve the inhibition of specific kinases or other molecular targets . Researchers are investigating these analogs for their potential in targeted therapy and precision medicine, as their bioactivity can be highly dependent on specific substitutions on the core structure . This product is intended for use in early-stage discovery research to further elucidate the properties and potential applications of this chemical series. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-3-10-9(2)11(8-16)15-18-12-6-4-5-7-13(12)19(15)14(10)17/h4-7H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAHLNYLAFORMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, synthesis, and relevant case studies related to this compound, focusing on its anticancer activity and other pharmacological effects.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C13H13N5 Molecular Weight 241 27 g mol \text{C}_{13}\text{H}_{13}\text{N}_{5}\text{ Molecular Weight 241 27 g mol }

Synthesis

The synthesis of this compound typically involves the cyclocondensation of appropriate precursors, including benzimidazole derivatives and carbonitriles. One common method is the reaction of 1H-benzimidazol-2-yl-acetonitrile with ethyl acetoacetate in the presence of ammonium acetate, yielding various pyridobenzimidazole derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Pyrido[1,2-a]benzimidazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)15.5Induction of apoptosis
1-[2-(Dimethylamino)ethyl]amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrileHeLa (Cervical)12.3Inhibition of cell proliferation
3-Methyl-1-(4-substituted phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrileA549 (Lung)9.8Cell cycle arrest

These compounds are believed to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .

Other Biological Activities

In addition to anticancer properties, studies have suggested that pyrido[1,2-a]benzimidazoles may possess other biological activities such as:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains and fungi.

Table 2: Antimicrobial Activity

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
3-Methylpyrido[1,2-a]benzimidazole derivativeS. aureus16 µg/mL

These findings indicate a broad spectrum of activity that could be explored for therapeutic applications beyond oncology.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth with significant morphological changes indicative of apoptosis at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 population, suggesting DNA fragmentation typical of apoptotic cells .

Another study focused on the synthesis and biological evaluation of several derivatives related to this compound. It was found that modifications to the amino group significantly impacted both the potency and selectivity against different cancer types. These insights are crucial for future drug design efforts aimed at enhancing efficacy while minimizing toxicity.

Scientific Research Applications

Unfortunately, the search results provided do not contain specific information about the applications of the compound "1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile" or any data tables/case studies. However, the search results do provide information on related compounds and general guidelines for scientific data reporting, which can be helpful in understanding the context and potential applications of the requested compound.

Here's a summary of potentially relevant information from the search results:

  • Related Compounds: Search results mention related compounds like "1-{[2-(Diethylamino)ethyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile" and various pyrido[1,2-a]benzimidazole derivatives . These compounds may share some similar chemical properties or potential applications with the compound of interest.
  • Nomenclature: Scientific Data guidelines emphasize using systematic nomenclature (preferably IUPAC) for chemical compounds . This is important for consistent identification and reporting in scientific literature.
  • General Information on a Related Compound: Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate 4-methylbenzenesulfonate, also known as Dabigatran Ethyl Ester, has a molecular weight of 671.8 g/mol .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrido[1,2-a]benzimidazole scaffold allows extensive structural diversification. Key analogs and their substituent effects are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name (Reference) R1 (Position 1) R2 (Position 2) R3 (Position 3) Key Properties/Biological Activity
Target Compound Amino Ethyl Methyl Potential for tailored bioactivity
2-(4-Chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (3a) Oxo 4-Chlorobenzyl Methyl Antitubercular (sub-micromolar activity)
2-Benzyl-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (3v) Oxo Benzyl Methyl High yield (90%), antitubercular
1-[2-(Piperidin-1-yl)ethyl]amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (13c) Piperidinyl-ethylamino Ethyl Methyl Anticancer, improved solubility
1-(Azepan-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Azepanyl Ethyl Methyl Enhanced lipophilicity

Key Observations:

  • Position 2 : Ethyl or substituted benzyl groups (e.g., 4-chlorobenzyl in 3a) enhance antitubercular potency, likely due to hydrophobic interactions with bacterial targets .
  • Position 4 : The nitrile group is conserved across analogs, suggesting its critical role in binding via dipole interactions or as a hydrogen bond acceptor.

Physicochemical Properties

  • Molecular Weight : The target compound (C17H17N5) has a molecular weight of 299.36 g/mol, compared to 362.10 g/mol for 3t (2-[(4-chlorophenyl)ethyl] substituent) .
  • Solubility: Amino and piperidinyl groups (e.g., 13c) enhance aqueous solubility, whereas hydrophobic substituents (e.g., benzyl in 3v) reduce it .
  • Spectroscopic Data :
    • ¹H NMR : Methyl groups at position 3 resonate at δ 2.18–2.35 ppm across analogs .
    • HRMS : The nitrile group contributes to consistent [M+H]+ peaks (e.g., 314.1288 for 3v) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, and how can reaction efficiency be optimized?

  • Answer : A one-pot multicomponent reaction involving heterocyclic ketene aminals, enamines, and aromatic aldehydes is effective. For example, reactions with 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and substituted aldehydes yield pyrido[1,2-a]benzimidazole derivatives in high purity without tedious purification . Optimization strategies include adjusting solvent polarity, catalyst loading (e.g., triethylamine), and temperature gradients (e.g., reflux in ethanol). Precipitation from the reaction medium simplifies isolation.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer : Comprehensive characterization requires:

  • IR spectroscopy to confirm nitrile (C≡N) and amine (N–H) functional groups.
  • NMR (¹H/¹³C) for structural elucidation, including substituent positions (e.g., ethyl and methyl groups).
  • TOF-MS for molecular weight verification and fragmentation pattern analysis.
  • X-ray crystallography (for derivatives) to resolve ambiguities in regiochemistry, as demonstrated for ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Storage : Keep in airtight containers in cool, dry environments (≤25°C) away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

  • Answer : Discrepancies may arise from tautomerism or solvent effects. Strategies include:

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., ethyl 2-methyl-4-phenyl derivatives ).
  • Variable-temperature NMR to detect dynamic equilibria.
  • 2D NMR techniques (COSY, HSQC) to assign overlapping signals.
  • Computational modeling (DFT) to predict chemical shifts and validate assignments.

Q. What approaches are used to study structure-activity relationships (SAR) for this compound in pharmacological contexts?

  • Answer :

  • Substituent variation : Modify ethyl, methyl, or amino groups to assess bioactivity changes. For instance, 2-benzyl-1-[(4-hydroxyphenyl)amino] analogs show potential for targeting specific receptors .
  • Biological assays : Test derivatives for antineoplastic activity or GABA-A modulation, as seen in related pyrido[1,2-a]benzimidazoles .
  • Docking studies : Model interactions with targets (e.g., kinase domains) using crystallographic data from analogs .

Q. What computational methods predict the compound’s stability under varying experimental conditions?

  • Answer :

  • Molecular Dynamics (MD) simulations assess conformational stability in solvents (e.g., DMSO, water).
  • Density Functional Theory (DFT) calculates bond dissociation energies to predict thermal/oxidative degradation pathways.
  • pKa prediction tools (e.g., ACD/Labs) evaluate pH-dependent stability, critical for designing dissolution studies.

Q. How does pH or solvent choice affect the compound’s stability and experimental reproducibility?

  • Answer :

  • pH sensitivity : The nitrile group may hydrolyze to amides under acidic/basic conditions. Monitor via HPLC or TLC (e.g., cyclohexane/ethyl acetate gradients ).
  • Solvent compatibility : Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate decomposition. Pre-screen solvents using accelerated stability studies (40°C/75% RH).

Q. What challenges arise in achieving regioselectivity during synthesis of polyfunctionalized derivatives?

  • Answer : Competing reaction pathways (e.g., nucleophilic attack at C-4 vs. C-2) can reduce yields. Mitigation strategies:

  • Directing groups : Use protecting groups (e.g., tert-butyl) to steer reactivity.
  • Catalytic control : Employ transition-metal catalysts (e.g., Pd) for cross-coupling reactions.
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired intermediates .

Methodological Notes

  • Data-Driven Optimization : Reaction yields for multicomponent syntheses exceed 85% when using stoichiometric aldehydes and malononitrile .
  • Safety Compliance : Regulatory data (e.g., TSCA status) may require independent verification due to manufacturer disclaimers .
  • Advanced Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) achieves >95% purity, as validated by NMR and HRMS .

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